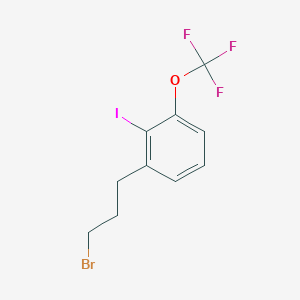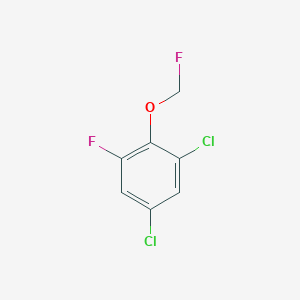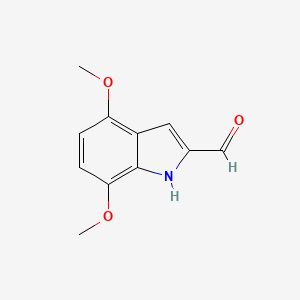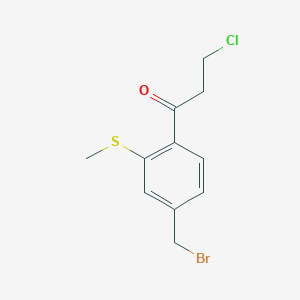
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with three different halogen atoms: chlorine, fluorine, and iodine. This unique combination of substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of halogen atoms onto the benzene ring through electrophilic aromatic substitution.
Alkylation: Attachment of the 3-chloropropyl group via Friedel-Crafts alkylation.
Fluorination and Iodination: Selective introduction of fluorine and iodine atoms using appropriate halogenating agents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized aromatic compounds.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-5-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved can vary widely, from signal transduction to metabolic processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene can be compared with other halogenated aromatic compounds, such as:
- 1-(3-Chloropropyl)-3-fluoro-5-bromobenzene
- 1-(3-Chloropropyl)-3-fluoro-5-chlorobenzene
- 1-(3-Chloropropyl)-3-fluoro-5-methylbenzene
These compounds share similar structural features but differ in the specific halogen atoms or substituents present. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct reactivity and properties, making it valuable for specific applications where these characteristics are desired.
Propriétés
Formule moléculaire |
C9H9ClFI |
|---|---|
Poids moléculaire |
298.52 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
Clé InChI |
VIHILTGWRKPVGO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)I)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)

![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)







![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)
